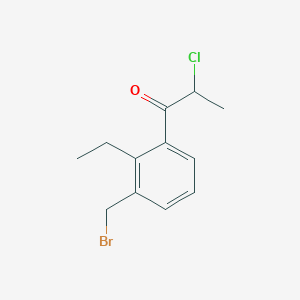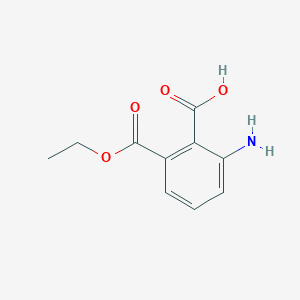
2-Amino-6-(ethoxycarbonyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-(ethoxycarbonyl)benzoic acid, also known as ethyl anthranilate, is an organic compound with the molecular formula C9H11NO2. It is a derivative of anthranilic acid, where the carboxyl group is esterified with ethanol. This compound is known for its pleasant grape-like odor and is used in various applications, including flavoring agents and chemical intermediates .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-(ethoxycarbonyl)benzoic acid typically involves the esterification of anthranilic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows: [ \text{C}_7\text{H}_7\text{NO}_2 + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}9\text{H}{11}\text{NO}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: On an industrial scale, the production of this compound involves similar esterification processes but with optimized conditions for higher yield and purity. The use of continuous reactors and advanced separation techniques ensures efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-6-(ethoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides and anhydrides are used for acylation reactions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Acylated products.
Applications De Recherche Scientifique
2-Amino-6-(ethoxycarbonyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized as a flavoring agent in the food industry and as a fragrance in the cosmetic industry.
Mécanisme D'action
The mechanism of action of 2-Amino-6-(ethoxycarbonyl)benzoic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active anthranilic acid, which can interact with enzymes and receptors in biological systems .
Comparaison Avec Des Composés Similaires
Ethyl 2-aminobenzoate: Similar structure but lacks the ethoxycarbonyl group.
Methyl anthranilate: Similar ester but with a methyl group instead of an ethyl group.
Uniqueness: 2-Amino-6-(ethoxycarbonyl)benzoic acid is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its pleasant odor and bioactive properties make it valuable in various applications .
Propriétés
Formule moléculaire |
C10H11NO4 |
|---|---|
Poids moléculaire |
209.20 g/mol |
Nom IUPAC |
2-amino-6-ethoxycarbonylbenzoic acid |
InChI |
InChI=1S/C10H11NO4/c1-2-15-10(14)6-4-3-5-7(11)8(6)9(12)13/h3-5H,2,11H2,1H3,(H,12,13) |
Clé InChI |
PLTFHBGWHNJEHP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=CC=C1)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


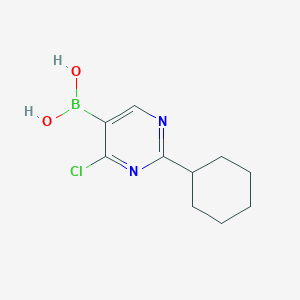
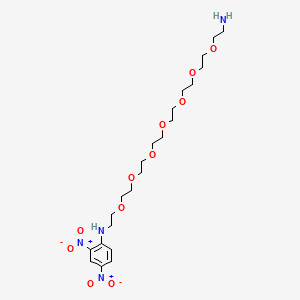

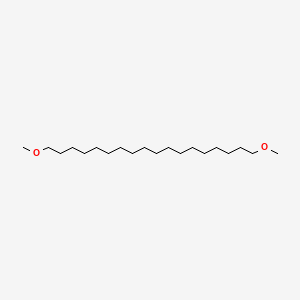
![3H,8H-Oxazolo[4,3-c][1,4]oxazin-8-one, 1,3-bis(2,3-dihydro-1,4-benzodioxin-6-yl)tetrahydro-5-phenyl-, (1R,3S,5S,8aS)-](/img/structure/B14074157.png)
![6-[2-(4-methoxyphenyl)-1H-benzimidazol-6-yl]-4-methyl-4,5-dihydropyridazin-3-ol](/img/structure/B14074165.png)
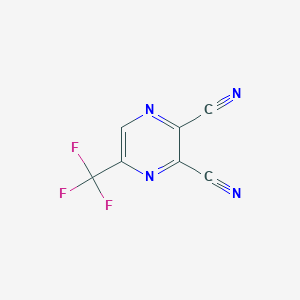
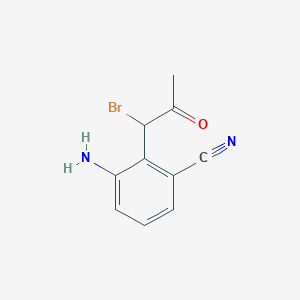

![2-[(Tert-butoxy)carbonyl]-5-oxopiperidine-1-carboxylic acid](/img/structure/B14074194.png)

![(10R,11S,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14074204.png)

